2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-7,14H,8-9H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUKKFGJBCSRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride typically involves the reaction of naphthalene-1-methylamine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: Naphthalene-1-methylamine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to naphthalene derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that various naphthalene-based compounds can inhibit the growth of fungi, such as Trichophyton rubrum and Trichophyton mentagrophytes, which are responsible for dermatophytic infections . The structural characteristics of 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride may contribute to its potential efficacy in this area.
Neuroprotective Effects
Another promising application lies in the neuroprotective effects observed in related naphthalene derivatives. For instance, a study on a similar compound demonstrated its ability to mitigate brain ischemia/reperfusion injury by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases . This suggests that this compound could be explored for similar neuroprotective applications.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been highlighted in studies involving rat models of arthritis. Compounds that release hydrogen sulfide have shown promise in alleviating pain and inflammation, indicating a possible therapeutic role for naphthalene derivatives in managing inflammatory conditions .
Case Studies and Research Findings
To illustrate the practical applications of this compound, several case studies are summarized below:
Mechanism of Action
The mechanism of action of 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Table 1: Key Properties of 2-((Naphthalen-1-ylmethyl)amino)acetic Acid Hydrochloride and Analogs
*Molecular weight for Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride inferred from formula; exact value may vary.
Structural and Functional Group Comparisons
- Naphthalene Positional Isomerism :
- Functional Group Variations: The target compound’s amine group contrasts with the amide in 2-2-(Naphthalen-1-Yl)AcetamidoAcetic Acid , affecting hydrogen-bonding capacity and solubility.
Physicochemical Properties
- Molecular Weight and Solubility: Naphthalene-containing analogs (e.g., ) have higher molecular weights (>237 g/mol) than aliphatic derivatives like 2-[(butan-2-yl)amino]acetic acid hydrochloride (167.64 g/mol) , suggesting reduced aqueous solubility but enhanced lipid bilayer penetration.
- Thermal Stability: Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride has a boiling point of 214.8°C, comparable to aliphatic analogs (e.g., 214.8°C for ), but ester groups may lower decomposition temperatures versus carboxylic acids.
Biological Activity
2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to an aminoacetic acid structure, which may influence its interaction with biological targets. The presence of the naphthalene group is significant for its pharmacological properties, as it can enhance lipophilicity and facilitate membrane permeability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other naphthalene derivatives that target cyclooxygenase (COX) enzymes, which are critical in inflammation processes.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic functions.
Research Findings and Case Studies
Recent studies have reported on the biological activities of naphthalene derivatives, including this compound:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting considerable antibacterial potential .
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in human cell lines, indicating a possible role in treating inflammatory diseases .
- Cytotoxicity Studies : The cytotoxic effects were assessed using various cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | MIC (mg/mL) | Effectiveness |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.01 | High |
| Antibacterial | Escherichia coli | 0.05 | Moderate |
| Anti-inflammatory | Human cell lines | N/A | Significant |
| Cytotoxicity | Cancer cell lines | N/A | Selective |
Discussion
The biological activity of this compound suggests it could serve as a lead compound for drug development targeting infections and inflammation. Its ability to selectively affect cancer cells also opens avenues for further research into its therapeutic applications.
Q & A
Basic: What are the established synthetic routes for 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride?
Methodological Answer:
The synthesis typically involves a two-step process:
Amination : Reacting naphthalen-1-ylmethanol with an amino-acetic acid derivative (e.g., glycine ethyl ester) under nucleophilic substitution conditions.
Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt. Solvents like ethanol or THF are used, followed by recrystallization for purification .
Key Considerations : Optimizing reaction temperature (e.g., reflux) and stoichiometric ratios improves yield. Purity is validated via NMR and melting point analysis .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR (in DMSO-d or DO) identify structural features like the naphthylmethyl group and amine protons. For example, the naphthalene aromatic protons appear at δ 7.2–8.5 ppm, while the methylene group (CH) adjacent to the amine resonates at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) using C18 columns and acetonitrile/water gradients .
Basic: How is purity assessed, and what quality control standards apply?
Methodological Answer:
- Titration : Non-aqueous titration with 0.1 M perchloric acid in acetic acid quantifies the hydrochloride content .
- Chromatography : HPLC with reference standards (e.g., USP/Ph.Eur. guidelines) detects impurities at levels <0.1% .
- Thermal Analysis : Differential scanning calorimetry (DSC) confirms melting point (255–260°C) and decomposition behavior .
Advanced: How does the naphthalene moiety influence chemical reactivity and biological interactions?
Methodological Answer:
- Reactivity : The naphthalene group participates in π-π stacking and hydrophobic interactions, enhancing binding to aromatic residues in enzymes. It also undergoes electrophilic substitution (e.g., halogenation) at the 4-position .
- Biological Interactions : Molecular docking studies suggest the naphthyl group binds to hydrophobic pockets in target proteins, as seen in analogues like Terbinafine hydrochloride . Competitive inhibition assays (e.g., IC determination) validate enzyme interactions .
Advanced: What strategies optimize multi-step synthesis yields for structurally related compounds?
Methodological Answer:
- Intermediate Stabilization : Protecting groups (e.g., Boc for amines) prevent side reactions during functionalization .
- Catalysis : Palladium-catalyzed coupling or enzyme-mediated reactions improve regioselectivity.
- Process Monitoring : In-line FTIR or LC-MS tracks reaction progress and identifies bottlenecks .
Advanced: How is stereochemical configuration resolved for chiral derivatives?
Methodological Answer:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol eluents separates enantiomers.
- X-ray Crystallography : SHELX software refines crystal structures to assign absolute configurations (e.g., (S)-enantiomers) .
- Circular Dichroism (CD) : Correlates optical activity with configuration in solution .
Advanced: How are contradictions in biological activity data resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm dose-dependent effects.
- Off-Target Screening : Proteome-wide profiling (e.g., kinase panels) identifies non-specific interactions.
- Structural Analogues : Comparing activity with derivatives (e.g., 3-amino-2-(naphthalen-1-ylmethyl)propanoic acid hydrochloride) isolates critical functional groups .
Advanced: What computational methods predict target binding and pharmacokinetics?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates ligand-receptor binding over nanosecond timescales (e.g., GROMACS/AMBER).
- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on LogP and polar surface area .
- QSAR Modeling : Relates substituent effects (e.g., electron-withdrawing groups) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
